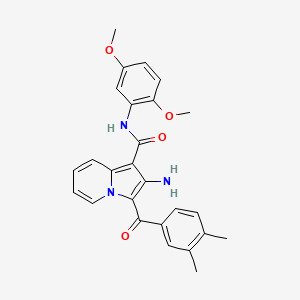
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide (CAS Number: 904266-70-2) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C26H25N3O4
- Molecular Weight : 443.5 g/mol
The biological activity of this compound is primarily linked to its interaction with specific cellular pathways and molecular targets. Preliminary studies suggest that it may exhibit:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been reported to inhibit the growth of melanoma cells with an IC50 value suggesting effective potency .
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated the ability to inhibit HDACs, which are critical in regulating gene expression and are often overactive in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative | A2058 melanoma cells | 0.58 µM | Inhibition of ERK and AKT pathways |
| HDAC inhibition | Various cancer cell lines | Not specified | Induces G2/M phase arrest |
| Cytotoxicity | HepG2 liver cancer cells | 1.73 µM | Apoptosis induction |
Case Studies
-
Anticancer Activity :
In a study focused on indolizine derivatives, compounds similar to this compound were evaluated for their antiproliferative effects against various cancer types. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through modulation of key signaling pathways . -
HDAC Inhibition :
Another study highlighted the importance of HDAC inhibitors in cancer therapy. The compound's structural similarity to known HDAC inhibitors suggests it may possess similar properties, leading to enhanced therapeutic efficacy against solid tumors .
Research Findings
Recent research emphasizes the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. Studies indicate that modifications in its structure could enhance its bioactivity and selectivity towards specific cancer types.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-15-8-9-17(13-16(15)2)25(30)24-23(27)22(20-7-5-6-12-29(20)24)26(31)28-19-14-18(32-3)10-11-21(19)33-4/h5-14H,27H2,1-4H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHCNZKCMFKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














